1-Indanamine, N-(2-morpholinobutyryl)-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Indanamine, N-(2-morpholinobutyryl)-2-phenyl- is a complex organic compound with the molecular formula C17H24N2O2 It is characterized by the presence of an indanamine core, a morpholinobutyryl group, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Indanamine, N-(2-morpholinobutyryl)-2-phenyl- typically involves multiple steps. One common approach is to start with the indanamine core and introduce the morpholinobutyryl group through a series of reactions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Indanamine, N-(2-morpholinobutyryl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a variety of substituted products .
Wissenschaftliche Forschungsanwendungen
1-Indanamine, N-(2-morpholinobutyryl)-2-phenyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, such as its effects on specific biological pathways or its use as a drug candidate.
Wirkmechanismus
The mechanism of action of 1-Indanamine, N-(2-morpholinobutyryl)-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-Indanamine, N-(2-morpholinobutyryl)-2-phenyl- include:
N-(2-Morpholinobutyryl)-1-indanamine: This compound shares a similar structure but differs in the position of the phenyl group.
N-(Indan-1-yl)-2-morpholinobutyramide: This compound has a similar core structure but different functional groups.
Uniqueness
1-Indanamine, N-(2-morpholinobutyryl)-2-phenyl- is unique due to its specific combination of functional groups and structural features.
Eigenschaften
CAS-Nummer |
63992-13-2 |
---|---|
Molekularformel |
C23H28N2O2 |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
4-morpholin-4-yl-N-(2-phenyl-2,3-dihydro-1H-inden-1-yl)butanamide |
InChI |
InChI=1S/C23H28N2O2/c26-22(11-6-12-25-13-15-27-16-14-25)24-23-20-10-5-4-9-19(20)17-21(23)18-7-2-1-3-8-18/h1-5,7-10,21,23H,6,11-17H2,(H,24,26) |
InChI-Schlüssel |
SMRGKYMIPDMJOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCCC(=O)NC2C(CC3=CC=CC=C23)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.